1-(2,6-Difluorobenzoyl)piperidin-4-one
Overview
Description
1-(2,6-Difluorobenzoyl)piperidin-4-one is a useful research compound. Its molecular formula is C12H11F2NO2 and its molecular weight is 239.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Synthesis of N-substituted Derivatives and Anti-bacterial Study : Compounds bearing the piperidin-4-one structure have been synthesized and shown to exhibit moderate to significant antibacterial activity. This highlights the potential of 1-(2,6-Difluorobenzoyl)piperidin-4-one derivatives in developing new antibacterial agents (Khalid et al., 2016).
Biological Evaluation of Oxadiazole-2-yl-4-(Piperidin-1-ylsulfonyl)Benzyl Sulfide : Similar compounds have been synthesized and screened for their inhibitory activity against butyrylcholinesterase, an enzyme linked to Alzheimer's disease. This suggests potential applications in neurodegenerative disorders (Khalid et al., 2016).
Antimicrobial and Antioxidant Activity : Various derivatives of piperidin-4-one have shown promising antimicrobial and antioxidant properties. This reinforces the potential of these compounds in therapeutic applications (Harini et al., 2012).
Molecular Structure and Characterization Studies
Crystal Structure and Spectroscopic Characterization : The structural characterization of piperidin-4-one derivatives through spectroscopic techniques and X-ray diffraction studies provides valuable insights into their molecular configuration, which is critical for their potential applications in drug design and other scientific fields (Prasad et al., 2018).
Hirshfeld Surface Analysis for Intermolecular Interactions : These analyses help in understanding the molecular interactions within the crystal structures of piperidin-4-one derivatives, which is essential for predicting their behavior in different environments and potential applications in material science (Doss et al., 2017).
Computational and Theoretical Studies : DFT calculations and other computational methods are used to predict the properties and reactivity of these compounds. Such studies are crucial for advancing the understanding of these molecules in various scientific domains (Janani et al., 2020).
Potential in Pharmacological and Chemical Research
Anticancer and Inhibitor Studies : The exploration of piperidin-4-one derivatives for their potential anticancer properties and their role as inhibitors in different biological pathways indicates their significant potential in pharmacological research (Harini et al., 2012).
Chemical Synthesis and Drug Intermediates : The synthesis methodologies and characterization of piperidin-4-one derivatives underline their importance as intermediates in drug synthesis and chemical research (Jing-shan, 2006).
Properties
IUPAC Name |
1-(2,6-difluorobenzoyl)piperidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2NO2/c13-9-2-1-3-10(14)11(9)12(17)15-6-4-8(16)5-7-15/h1-3H,4-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSDKASTJVEUHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C(=O)C2=C(C=CC=C2F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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